[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
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Overview
Description
The compound [4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including azido, carbamoyl, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
6-Azidohexanoyl-Val-Cit-PAB-PNP is a click chemistry reagent . Click chemistry is a type of chemical synthesis designed to generate substances quickly and reliably by joining small units together. This is inspired by nature, which also generates substances by joining small modular units .
Mode of Action
As a click chemistry reagent, it is likely involved in the synthesis of more complex molecules through a process known as a click reaction .
Biochemical Pathways
Given its role as a click chemistry reagent, it can be inferred that it plays a role in the synthesis of complex molecules, potentially affecting a wide range of biochemical pathways depending on the specific molecules it helps to synthesize .
Pharmacokinetics
As a synthetic reagent, its pharmacokinetic properties would likely depend on the specific context in which it is used .
Result of Action
6-Azidohexanoyl-Val-Cit-PAB-PNP can be used to synthesize vaccines . This suggests that the result of its action could be the production of an immune response, although the specific molecular and cellular effects would depend on the nature of the vaccine being synthesized .
Action Environment
The environment in which 6-Azidohexanoyl-Val-Cit-PAB-PNP operates would likely be a laboratory setting, given its role as a synthetic reagent . Factors such as temperature, pH, and the presence of other chemicals could potentially influence its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate involves several steps, starting with the preparation of the azidohexanoylamino intermediate. This intermediate is then coupled with a carbamoylamino pentanoyl derivative under specific reaction conditions to form the desired product. The reaction typically requires the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate: undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The carbonate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome and product yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction of the nitrophenyl group may produce amino derivatives.
Scientific Research Applications
[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Allylamine: A simpler unsaturated amine with applications in polymer synthesis and pharmaceuticals.
Carbonyl Compounds: Including aldehydes, ketones, and carboxylic acids, which undergo similar reactions involving nucleophilic attack at the carbonyl carbon.
Cefepime Related Compound D: A derivative used in pharmaceutical research.
Uniqueness
[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate: stands out due to its combination of functional groups, which confer unique reactivity and potential applications in diverse scientific fields. Its ability to undergo multiple types of chemical reactions and its potential as a biochemical probe make it a valuable compound for research and development.
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N9O9/c1-20(2)27(38-26(41)8-4-3-5-18-35-39-33)29(43)37-25(7-6-17-34-30(32)44)28(42)36-22-11-9-21(10-12-22)19-48-31(45)49-24-15-13-23(14-16-24)40(46)47/h9-16,20,25,27H,3-8,17-19H2,1-2H3,(H,36,42)(H,37,43)(H,38,41)(H3,32,34,44)/t25-,27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDFMOLSVRETCO-BDYUSTAISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N9O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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